N-(4-nitrobenzyl)-3-pentanamine hydrobromide
Description
N-(4-Nitrobenzyl)-3-pentanamine hydrobromide is a secondary amine salt featuring a 4-nitrobenzyl group attached to a 3-pentanamine backbone.
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]pentan-3-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.BrH/c1-3-11(4-2)13-9-10-5-7-12(8-6-10)14(15)16;/h5-8,11,13H,3-4,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRILLRNXZODTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC=C(C=C1)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-28-3 | |
| Record name | Benzenemethanamine, N-(1-ethylpropyl)-4-nitro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrobenzyl)-3-pentanamine hydrobromide typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene. This is followed by the reduction of nitrobenzene to form 4-nitrobenzylamine. The final step involves the reaction of 4-nitrobenzylamine with 3-pentanamine in the presence of hydrobromic acid to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrobenzyl)-3-pentanamine hydrobromide undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Reduction: NaBH4/SbF3 in wet acetonitrile (CH3CN) at room temperature.
Substitution: Various nucleophiles under appropriate conditions.
Oxidation: Strong oxidizing agents under controlled conditions.
Major Products Formed
Reduction: 4-aminobenzyl-3-pentanamine.
Substitution: Various substituted benzylamines.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
N-(4-nitrobenzyl)-3-pentanamine hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-nitrobenzyl)-3-pentanamine hydrobromide involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the benzyl ring significantly impacts molecular properties. Key comparisons include:
N-(3-Bromo-4-Methoxybenzyl)-3-Pentanamine Hydrobromide
- Substituents : 3-Bromo, 4-methoxy.
- Molecular Weight : 367 g/mol.
- LogP : 4.10 (indicating moderate lipophilicity).
- Applications : Pharmaceutical intermediate, validated by LCMS/GCMS and NMR .
- Key Difference : The bromine atom increases molecular weight and may enhance halogen bonding, while the methoxy group donates electron density, contrasting with the nitro group’s electron-withdrawing nature.
N-(2,4,5-Trimethoxybenzyl)-3-Pentanamine Hydrobromide
- Substituents : 2,4,5-Trimethoxy.
- Molecular Weight : 348.28 g/mol.
- Purity : 95%.
- Applications : Research chemical, synthetic organic chemistry .
- Key Difference : Multiple methoxy groups increase polarity and reduce LogP compared to nitro-substituted analogs.
N-(4-Fluorobenzyl)-3-Pentanamine Hydrobromide
Data Table: Key Properties of Comparable Compounds
*Estimated values based on structural analogs.
Biological Activity
N-(4-nitrobenzyl)-3-pentanamine hydrobromide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its nitrobenzyl group attached to a pentanamine chain. The presence of the nitro group is significant as it can influence the compound's biological activity through various mechanisms, including interactions with cellular targets and modulation of biochemical pathways.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The nitro group can act as a pharmacophore, allowing the compound to interact with various enzymes. For instance, nitro compounds have been shown to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .
- Neuronal Effects : Similar nitro compounds have demonstrated neuroprotective properties by promoting neuronal growth and differentiation. Research indicates that such compounds can enhance neurite outgrowth in neuroblastoma cells, suggesting a potential role in neurodegenerative disease treatment .
- Antimicrobial Activity : Nitro compounds are known for their broad-spectrum antimicrobial properties. They can disrupt bacterial cell membranes and inhibit essential metabolic processes, making them candidates for antibiotic development .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
-
Neuroprotective Study :
A study evaluated the effects of a nitro compound similar to this compound on mouse neuroblastoma cells. The results indicated significant neurite outgrowth at concentrations as low as 1.3 μM, suggesting its potential as a neurotrophic agent . -
Anti-inflammatory Research :
Another investigation focused on the anti-inflammatory properties of nitro compounds, demonstrating that they could effectively inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. This supports the hypothesis that this compound may have therapeutic potential in treating inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
